molecular formula C15H21NO3 B12103767 (R)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester

(R)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B12103767
M. Wt: 263.33 g/mol
InChI Key: WJWVPZLPLBICGI-CYBMUJFWSA-N
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Description

®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester is a chemical compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of ®-3-(2-Hydroxy-ethyl)-piperidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid methyl ester
  • ®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid ethyl ester

Uniqueness

®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to its specific ester group, which can influence its reactivity and interactions compared to other similar compounds

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2/t13-/m1/s1

InChI Key

WJWVPZLPLBICGI-CYBMUJFWSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CCO

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO

Origin of Product

United States

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